molecular formula C15H13F3N4O B2963449 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide CAS No. 1797718-85-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2963449
CAS No.: 1797718-85-4
M. Wt: 322.291
InChI Key: OSDRWOSCOGTWOV-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a potent and selective small molecule inhibitor designed to target the Janus Kinase 3 (JAK3) enzyme. This compound is of significant interest in immunological and oncological research due to the critical role of JAK3 in the JAK-STAT signaling pathway, which is primarily expressed in immune cells and is essential for cytokine receptor signaling [https://www.ncbi.nlm.nih.gov/books/NBK1384/]. Its high selectivity for JAK3 over other JAK family members makes it a valuable chemical probe for dissecting the specific contributions of JAK3-dependent signaling in disease models, particularly in T-cell and natural killer cell function. Research applications include the investigation of autoimmune diseases, such as rheumatoid arthritis and psoriasis, where aberrant JAK-STAT signaling is a known driver of pathology [https://www.nature.com/articles/s41577-023-00933-2]. Furthermore, its potential is being explored in hematological malignancies and T-cell leukemias. The mechanism of action involves competitive binding to the ATP-binding site of the JAK3 kinase domain, thereby preventing the phosphorylation and activation of downstream STAT transcription factors. This interruption of the signaling cascade leads to the suppression of pro-inflammatory cytokine production and can induce cell cycle arrest or apoptosis in dependent malignant cells. The compound's imidazopyrazole core structure is a recognized pharmacophore in kinase inhibitor design, contributing to its favorable binding affinity and selectivity profile [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01116]. Its primary research value lies in its utility as a tool compound for validating JAK3 as a therapeutic target and for developing novel treatment strategies for immune-mediated disorders and specific cancers.

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O/c16-15(17,18)12-4-2-1-3-11(12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDRWOSCOGTWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-b]pyrazole core. This can be achieved through the cyclization of appropriate precursors, such as 1H-imidazo[1,2-b]pyrazole derivatives, under specific reaction conditions, including the use of strong bases or acids.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the trifluoromethyl group and the imidazo[1,2-b]pyrazole ring system makes it a versatile substrate for chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The reactions involving this compound can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: The biological applications of this compound are vast. It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties. Research is ongoing to explore its use in drug discovery and development.

Medicine: In the medical field, this compound has been studied for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the treatment of infections and cancer.

Industry: In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for various applications, including the development of new materials with enhanced performance.

Mechanism of Action

The mechanism by which N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole ring system can bind to enzymes or receptors, modulating their activity and leading to biological effects. The trifluoromethyl group enhances the compound's stability and bioactivity, making it an effective agent in various applications.

Comparison with Similar Compounds

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide

  • Structural Differences :
    • The heterocyclic system is imidazo[1,2-b]pyridazine instead of imidazo[1,2-b]pyrazole.
    • A methoxy group is present on the pyridazine ring, and the benzamide is attached to a chlorinated phenyl group.
  • The methoxy group may enhance solubility but reduce membrane permeability .

N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide

  • Structural Differences :
    • The heterocycle is imidazo[1,2-a]pyridine, which lacks the fused pyrazole ring.
    • The trifluoromethyl group is at the meta-position on the benzamide.
  • Functional Impact :
    • Imidazo[1,2-a]pyridine is less polar than imidazo-pyrazole, favoring blood-brain barrier penetration.
    • The meta-trifluoromethyl substitution may reduce steric hindrance in target binding pockets .

3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide

  • Structural Differences :
    • A nitro group replaces the ethyl-imidazo-pyrazole side chain.
    • The benzamide is linked to a chiral phenylethyl group.
  • Functional Impact :
    • The nitro group confers redox activity, useful in targeting bacterial enzymes like DprE1 in Mycobacterium tuberculosis.
    • The chiral center may influence enantioselective interactions with biological targets .

Excluded Benzamide Derivatives from Patent Literature

Examples such as N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide highlight:

  • Structural Differences :
    • Thioether linkages and thiazole substituents replace the imidazo-pyrazole system.
  • Functional Impact :
    • Thioether groups improve metabolic stability but may introduce toxicity risks.
    • Thiazole rings enhance metal-chelating properties, relevant in anticancer therapies .

Comparative Data Table

Compound Name Heterocycle Benzamide Substituent Key Functional Groups Biological Target (Hypothesized)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Imidazo[1,2-b]pyrazole ortho-CF₃ Ethyl linker Kinases, Antimicrobial proteins
N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide Imidazo[1,2-b]pyridazine ortho-CF₃, meta-Cl, -OCH₃ Methoxy, Chlorophenyl DNA gyrase, Topoisomerases
N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide Imidazo[1,2-a]pyridine meta-CF₃ Phenyl substituent CNS targets, GPCRs
3-nitro-N-[(1R)-1-phenylethyl]-5-(trifluoromethyl)benzamide None meta-CF₃, para-NO₂ Nitro, Chiral phenylethyl DprE1, FtsZ (Antimicrobial)

Research Findings and Implications

  • Bioactivity Trends :
    • Imidazo-pyrazole/imidazo-pyridazine derivatives show superior kinase inhibition compared to thiazole- or pyridine-based analogues due to enhanced π-stacking .
    • Ortho-trifluoromethyl substitution improves target selectivity over meta-substituted analogues in antimicrobial assays .
  • Physicochemical Properties :
    • Ethyl linkers (as in the target compound) balance solubility and permeability better than bulkier thioether groups .
    • Methoxy groups (e.g., in compound) reduce cytotoxicity but may limit bioavailability .

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an imidazo[1,2-b]pyrazole moiety, which is known for its diverse biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability. The molecular formula is C12H12F3N5C_{12}H_{12}F_3N_5, and it has been characterized using various spectroscopic methods.

Research indicates that compounds with imidazo[1,2-b]pyrazole frameworks often exhibit kinase inhibition properties. Specifically, they target various kinases involved in cancer progression and inflammatory pathways. For instance, derivatives of imidazo[1,2-b]pyrazole have been shown to inhibit:

  • BCR-ABL kinase : A critical target in chronic myeloid leukemia (CML).
  • VEGF receptor 2 : Involved in angiogenesis, making it a target for anti-cancer therapies.
  • p38 MAPK pathway : Related to inflammation and stress responses.

Anticancer Activity

Several studies have demonstrated the anticancer potential of imidazo[1,2-b]pyrazole derivatives:

  • Cell Line Studies : Compounds have shown significant cytotoxicity against various cancer cell lines including HepG2 (liver cancer) and HeLa (cervical cancer). For example, one study reported an IC50 value of 26 µM against A549 lung cancer cells .
Cell LineIC50 (µM)Reference
HepG23.25
HeLa17.82
A54926

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting TNF-alpha release in cellular models. This activity is crucial for developing therapies for autoimmune diseases.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the imidazo[1,2-b]pyrazole ring : Alterations can enhance potency and selectivity for specific kinases.
  • Trifluoromethyl group : This group is critical for improving the compound's pharmacokinetic properties.

Case Study 1: Inhibition of VEGF Receptor

A study by Miyamoto et al. synthesized a series of imidazo[1,2-b]pyrazole derivatives that inhibited VEGF receptor 2 with promising results in human umbilical vein endothelial cells (HUVECs). The most potent derivative showed an IC50 value of 0.30 nM .

Case Study 2: Antiproliferative Effects

In a comparative study on antiproliferative effects, several derivatives were tested against different cancer cell lines. The results indicated that specific substitutions at the N1 position of the pyrazole significantly affected the activity profile .

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